molecular formula C28H25N3O4S B2829695 3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114647-46-9

3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2829695
CAS RN: 1114647-46-9
M. Wt: 499.59
InChI Key: KLLDGBYAAHQAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activities

Quinazolinone derivatives have been synthesized for evaluating their analgesic and anti-inflammatory activities. For instance, the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones demonstrated significant analgesic and anti-inflammatory properties, comparable or superior to standard drugs like diclofenac sodium, with minimal ulcerogenic potential (Alagarsamy et al., 2011). Similar studies reinforced the potential of quinazolinone derivatives as analgesic agents (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

Research on 2-substituted quinazolin-4(3H)-ones highlighted their significant antioxidant properties, revealing structure-antioxidant activity relationships and suggesting some of these derivatives as potential candidates for antioxidant therapy (Mravljak et al., 2021).

Antitubercular and Antimicrobial Effects

Several quinazolinone compounds have shown potent antitubercular and antimicrobial effects, indicating their potential in treating infectious diseases. Studies have identified compounds with significant activity against Mycobacterium tuberculosis, suggesting a basis for developing new antimicrobial therapies (Nagaladinne et al., 2020).

Anti-inflammatory and Antihypertensive Screening

Quinazolinone derivatives have been evaluated for their anti-inflammatory and antihypertensive activities. Some derivatives exhibited promising anti-inflammatory effects, while others showed significant antihypertensive activity, offering insights into the development of new therapeutic agents for managing inflammation and hypertension (Dash et al., 2017).

Corrosion Inhibition

In addition to pharmacological applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. These findings highlight the versatility of quinazolinone derivatives in industrial applications as well (Errahmany et al., 2020).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)31-27(32)21-9-5-7-11-23(21)30-28(31)36-17-24-18(2)35-26(29-24)22-10-6-8-12-25(22)33-3/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLDGBYAAHQAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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